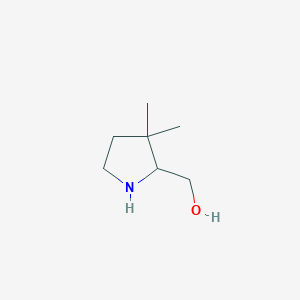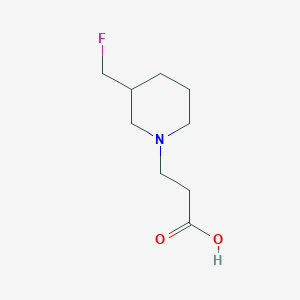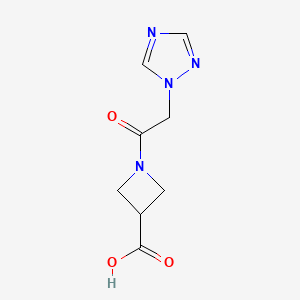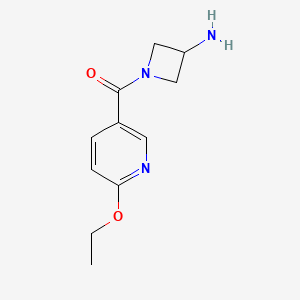
(3,3-Dimethylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylpyrrolidin-2-yl)methanol, also known as DMPM, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DMPM is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a solvent in the manufacture of polymers, resins, and plastics.
Wissenschaftliche Forschungsanwendungen
Applications in Organocatalysis
Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, proved effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The process achieved good to high yields with enantioselectivity up to 56% ee, emphasizing the potential of pyrrolidinemethanol derivatives in asymmetric synthesis (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : A prolinol-derived ligand, specifically (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with up to 97% yield and 97% ee. This showcases its efficiency in promoting enantioselective reactions under mild conditions (Munck et al., 2017).
Applications in Catalysis
Synthesis of Nickel Complexes : Complexes with bidentate N,O-type ligands were synthesized and tested for ethylene oligomerization. Notably, a specific complex demonstrated high activity with a turnover frequency of up to 187,500 mol C2H4 (mol Ni h)⁻¹, revealing the potential of pyrrolidinemethanol derivatives in catalytic processes (Kermagoret & Braunstein, 2008).
Asymmetric Copolymerization : Dimeric zinc complexes with pyrrolidin-2-yl)methanol derivatives were employed in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This process led to copolymers with chiral ligand groups, signifying the utility of these complexes in producing polymers with specific properties (Nakano et al., 2003).
Applications in Chemical Synthesis
- Synthesis of Organic Molecules : Research has demonstrated the utility of pyrrolidinemethanol derivatives in the synthesis of various organic molecules, including the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005), and the preparation of 3,4-cis-disubstituted pyrrolidin-2-ones (Arfaoui et al., 2015).
Eigenschaften
IUPAC Name |
(3,3-dimethylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILQZSDPLHDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)







